molecular formula C12H15BrO2 B13102594 (R)-2-(3-Bromophenyl)-4-methylpentanoic acid

(R)-2-(3-Bromophenyl)-4-methylpentanoic acid

Cat. No.: B13102594
M. Wt: 271.15 g/mol
InChI Key: RTNLSQASZHIGDN-LLVKDONJSA-N
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Description

®-2-(3-Bromophenyl)-4-methylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromophenyl)-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the bromination of a phenyl ring followed by the introduction of a pentanoic acid chain through a series of reactions involving Grignard reagents and esterification processes. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Bromophenyl)-4-methylpentanoic acid may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromophenyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenylpentanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenylpentanoic acid.

    Substitution: Formation of various substituted phenylpentanoic acids.

Scientific Research Applications

®-2-(3-Bromophenyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom’s presence can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Bromophenyl)-β-alanine: Another brominated phenyl compound with a different side chain.

    Phenylpropanoic acid derivatives: Compounds with similar phenyl ring structures but different functional groups.

Uniqueness

®-2-(3-Bromophenyl)-4-methylpentanoic acid is unique due to its specific chiral center and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

(2R)-2-(3-bromophenyl)-4-methylpentanoic acid

InChI

InChI=1S/C12H15BrO2/c1-8(2)6-11(12(14)15)9-4-3-5-10(13)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

RTNLSQASZHIGDN-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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